molecular formula C6H8OS B1616938 2-Methoxy-5-methylthiophene CAS No. 31053-55-1

2-Methoxy-5-methylthiophene

Cat. No.: B1616938
CAS No.: 31053-55-1
M. Wt: 128.19 g/mol
InChI Key: RULFUZCLYMDADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-methylthiophene is an organic compound with the molecular formula C₆H₈OS. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a methoxy group (-OCH₃) at the second position and a methyl group (-CH₃) at the fifth position of the thiophene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-methylthiophene can be synthesized through various methods. One common approach involves the condensation of 2-methoxythiophene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of thiophene derivatives often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance reaction rates and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to introduce various substituents onto the thiophene ring .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylthiophene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-methylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 2-methoxy-5-methyl- involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-methylthiophene is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, while the methyl group can affect its electronic properties and steric interactions .

Properties

IUPAC Name

2-methoxy-5-methylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5-3-4-6(7-2)8-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULFUZCLYMDADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185013
Record name Thiophene, 2-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31053-55-1
Record name Thiophene, 2-methoxy-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031053551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.